What are the physical and chemical properties of Isoquinoline-1-carbohydrazide?
What are the physical and chemical properties of Isoquinoline-1-carbohydrazide?
Functional Scaffold for Chemosensing, Coordination Chemistry, and Drug Discovery [1]
Executive Summary
Isoquinoline-1-carbohydrazide (CAS 406192-81-2) is a heterocyclic building block characterized by an isoquinoline ring fused with a reactive hydrazide functional group at the C1 position.[1][2] It serves as a critical intermediate in the synthesis of tridentate ligands, particularly Schiff bases, which exhibit "turn-on" fluorescence upon coordination with metal ions such as Al³⁺, Cu²⁺, and Zn²⁺. Beyond coordination chemistry, this compound is gaining traction in analytical biochemistry as a derivatization reagent for fatty acid analysis via LC-MS and in medicinal chemistry for its potential antimicrobial and antitumor pharmacophores.
Chemical Identification & Structure
| Property | Detail |
| IUPAC Name | Isoquinoline-1-carbohydrazide |
| Common Synonyms | 1-Isoquinolinecarboxylic acid hydrazide; 1-Isoquinolylhydrazide |
| CAS Number | 406192-81-2 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| SMILES | C1=CC=C2C(=C1)C=CN=C2C(=O)NN |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |
Structural Visualization
The molecule features a planar isoquinoline system. The hydrazide group (-CONHNH₂) acts as a bidentate or tridentate coordination site depending on derivatization.
Figure 1: Structural segmentation of Isoquinoline-1-carbohydrazide highlighting the reactive C1 handle.
Physical and Chemical Properties[3][5][6][7][8][9]
Physical Characteristics[1][10]
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State: Solid at room temperature.
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Melting Point: Typically high-melting (consistent with hydrazide hydrogen bonding networks).[1] While the specific melting point of the pure precursor is often cited in ranges for its derivatives, it is isolated as a stable white solid.
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Stability: Stable under standard laboratory conditions; hygroscopic.[1] Store under inert atmosphere (Ar/N₂) to prevent oxidation or hydrolysis.
Chemical Reactivity Profile
The reactivity of Isoquinoline-1-carbohydrazide is dominated by the nucleophilic nitrogen atoms of the hydrazide group.[1]
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Schiff Base Formation (Condensation): The terminal amino group (-NH₂) reacts rapidly with aldehydes and ketones to form acylhydrazones. These derivatives are the primary form used in metal sensing.
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Metal Coordination (Chelation): The carbonyl oxygen and the imine nitrogen (formed after condensation) create a "pocket" for metal ions.
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Hard-Soft Acid-Base (HSAB) Behavior: The nitrogen of the isoquinoline ring can also participate in binding, making it a potentially tridentate ligand (N-N-O donor set).
-
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Fluorescence Mechanisms: Derivatives often exhibit ESIPT (Excited-State Intramolecular Proton Transfer) or CHEF (Chelation-Enhanced Fluorescence).[1]
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Free Ligand: Often weakly fluorescent due to Photoinduced Electron Transfer (PET) or isomerization.
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Complex: Metal binding restricts bond rotation (inhibiting non-radiative decay) and blocks PET, turning fluorescence "ON".
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Synthesis Protocol
The most robust synthesis involves the hydrazinolysis of an isoquinoline ester.
Step-by-Step Methodology
Reagents:
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Hydrazine hydrate (80% or 98%, Excess)
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Ethanol or Methanol (Solvent)[6]
Protocol:
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Dissolution: Dissolve 2.8 mmol (approx. 0.53 g) of methyl isoquinoline-1-carboxylate in 10 mL of absolute ethanol in a round-bottom flask.
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Addition: Add a 10-fold excess of hydrazine hydrate (28 mmol, ~0.8 mL) dropwise to the stirring solution.
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Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane).
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Precipitation: Upon cooling to room temperature, the product typically precipitates as a white solid.
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Purification: Filter the solid and wash with cold ethanol to remove excess hydrazine. Recrystallize from ethanol if necessary.
Figure 2: Synthetic workflow for the production of Isoquinoline-1-carbohydrazide.
Key Applications & Experimental Data
Fluorescent Metal Ion Sensing
Derivatives of Isoquinoline-1-carbohydrazide are highly selective sensors.[1][7][5]
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Aluminum (Al³⁺) Sensing:
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Copper (Cu²⁺) Sensing:
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Ligand: Schiff base with dansyl or quinoline moieties.
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Response: Fluorescence quenching ("Turn-off") or shift in emission wavelength due to the paramagnetic nature of Cu²⁺.
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Biological & Analytical Utility[13]
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Fatty Acid Analysis (DMAQ Reagent): A derivative, 5-(dimethylamino)isoquinoline-1-carbohydrazide (DMAQ), is used to tag fatty acids.[9] The hydrazide reacts with the carboxylic acid of the fatty acid to form a stable conjugate, enhancing ionization efficiency in LC-MS/MS analysis.
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Antimicrobial Activity: Hydrazide-hydrazone pharmacophores are well-documented for inhibiting bacterial DNA synthesis.[1] Isoquinoline derivatives have shown efficacy against S. aureus and E. coli in vitro.
Quantitative Data Summary
| Parameter | Value / Characteristic | Context |
| Synthesis Yield | ~82% | From methyl ester precursor |
| Al³⁺ Binding Constant | ~1.15 × 10¹¹ M⁻² | 2:1 Ligand:Metal stoichiometry |
| LOD (Al³⁺) | 1.68 × 10⁻⁹ M | High sensitivity in aqueous methanol |
| 1H NMR (Derivative) | δ 11.40 (s, 1H) | Characteristic hydrazone NH peak |
References
-
Synthesis and Isomerization of Acylhydrazones Title: New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Source: MDPI, Int. J. Mol. Sci. 2023.[10][11] URL:[Link][3][6][5]
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Aluminum Sensing & Crystal Structure Title: CHEF-Affected Fluorogenic Nanomolar Detection of Al3+ by an Anthranilic Acid–Naphthalene Hybrid: Cell Imaging and Crystal Structure. Source: ACS Omega, 2018. URL:[Link]
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Fatty Acid Analysis (DMAQ) Title: A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Source: Frontiers in Nutrition, 2022.[9] URL:[Link]
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Copper Sensing Application Title: Highly Sensitive Dansyl-Based Chemosensor for Detection of Cu2+ in Aqueous Solution and Zebrafish.[1] Source: ACS Omega, 2019. URL:[Link]
Sources
- 1. 5382-44-5|Quinoline-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 2. 1-Isoquinolinecarboxylicacid,hydrazide(9CI) | 406192-81-2 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijbpas.com [ijbpas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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